2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride
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Description
2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C11H10ClNO3S and its molecular weight is 271.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which are structurally similar to 2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride, has been explored. These compounds have been characterized by X-ray single crystal diffraction, revealing their molecular and electronic structures (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Photochemical Studies
- Photochemical Decomposition : Research on compounds such as sulfamethoxazole, which contains a similar molecular structure, shows significant photolability in acidic aqueous solutions, leading to the formation of various photoproducts. This indicates potential applications in photochemical studies (Zhou & Moore, 1994).
Polymer Synthesis and Pharmacology
- Pharmacologically Active Polymers : The synthesis of pharmacologically active sulfamethoxazole polymers using compounds structurally related to this compound has been investigated. This suggests its potential use in the development of new pharmaceutical drugs (Thamizharasi, Vasantha, & Reddy, 2002).
Catalysis in Organic Synthesis
- Friedel-Crafts Sulfonylation : This compound and its derivatives have been used in Friedel-Crafts sulfonylation reactions, a key process in organic synthesis. This indicates its role as a catalyst or reactant in synthesizing various organic compounds (Nara, Harjani, & Salunkhe, 2001).
Drug Development and Structure-Activity Relationships
- Sulfonamide Antagonists : Research into sulfonamide ETA-selective antagonists has led to the development of compounds structurally related to this compound, highlighting its potential in drug development and understanding structure-activity relationships (Stein et al., 1995).
Amino Acid Derivatives
- Amino Acid Sulfonamides : The creation of new amino acid derivatives using related compounds shows its applicability in the synthesis of diverse bioactive molecules (Riabchenko et al., 2020).
Hydrogen Bonding Studies
- Hydrogen-Bonding Patterns : Studies on compounds like 4-[(5-methylisoxazol-3-yl)aminosulfonyl]anilinium chloride, which are structurally related, provide insights into hydrogen bonding patterns, crucial for understanding molecular interactions (Subashini, Muthiah, Bocelli, & Cantoni, 2007).
Green Chemistry Applications
- Green Synthesis : The use of 1-(benzenesulfonyl)-3-methyl-1H-imidazolium chlorides in catalyzing reactions aligns with principles of green chemistry, suggesting environmental-friendly applications (Krishnamurthy & Jagannath, 2013).
Properties
IUPAC Name |
2-methyl-5-(3-methyl-1,2-oxazol-5-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-7-3-4-9(6-11(7)17(12,14)15)10-5-8(2)13-16-10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCFVIKZEDVTDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.